![molecular formula C22H23FN6O2S B10985436 N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B10985436.png)
N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide
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Overview
Description
N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide, often referred to as Compound X , is a synthetic organic compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Large-scale production of Compound X involves optimization of reaction conditions, scalability, and cost-effectiveness.
- Continuous flow reactors or batch processes are commonly employed in industrial settings.
Chemical Reactions Analysis
Reactions::
Oxidation: Compound X can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction of the carbonyl group in Compound X yields the corresponding alcohol.
Substitution: Benzylic positions are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Scientific Research Applications
Compound X finds applications in various fields:
Medicine: Investigated as a potential drug candidate due to its interactions with specific molecular targets.
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Studied for its effects on cellular processes.
Mechanism of Action
- Compound X likely exerts its effects by interacting with specific receptors or enzymes.
- Molecular targets may include proteins involved in signal transduction pathways.
Comparison with Similar Compounds
- Compound X’s uniqueness lies in its specific chemical structure.
- Similar compounds include related thiadiazole derivatives and piperazine-based molecules.
Biological Activity
N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic compound that integrates a thiadiazole moiety with a piperazine structure. The unique combination of these molecular features suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its biological activity based on recent research findings, including case studies and relevant data.
Chemical Structure and Properties
The compound's molecular formula is C18H19N5O2S with a molecular weight of approximately 373.44 g/mol. The presence of the thiadiazole ring is significant due to its known pharmacological properties, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that derivatives containing the thiadiazole moiety exhibit substantial antimicrobial properties. A study by Dogan et al. highlighted that various substitutions at the amine group of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole showed varying degrees of antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of halogen substituents on the phenyl ring has been correlated with enhanced antibacterial activity.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Anticancer Activity
The anticancer properties of this compound have been explored through various studies. Compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines. For instance, derivatives of thiadiazoles have shown significant inhibition of cell viability in glioblastoma multiforme cells .
Case Study: Anti-Glioma Activity
In a systematic study conducted by Da Silva et al., several thiazolidinone derivatives were evaluated for their anti-glioma activity. Among them, compound 9b exhibited notable cytotoxicity against glioblastoma multiform cells with an IC50 value indicating effective growth inhibition .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction may inhibit key enzymes or proteins involved in essential cellular processes, leading to microbial cell death or suppression of cancer cell proliferation .
Q & A
Basic Research Questions
Q. What are the key steps and reaction conditions to optimize the synthesis of this compound?
The synthesis involves multi-step reactions, starting with the formation of the thiadiazole and piperazine rings, followed by coupling reactions. Critical parameters include:
- Temperature control : Maintaining 60–80°C during cyclization steps to prevent side reactions .
- Solvent selection : Use of polar aprotic solvents (e.g., dimethylformamide) for ring formation and dichloromethane for coupling reactions to enhance solubility .
- Catalysts and bases : Sodium hydride or potassium carbonate to deprotonate intermediates and accelerate amide bond formation .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton environments and carbon frameworks, particularly for the thiadiazole and piperazine moieties .
- Mass Spectrometry (MS) : High-resolution MS to validate the molecular ion peak (e.g., [M+H]+ at m/z ~500) and fragment patterns .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- HPLC : Purity assessment (>95%) and detection of byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different assays?
- Replicate under standardized conditions : Use identical cell lines (e.g., HEK293 for receptor studies) and assay buffers to minimize variability .
- Purity verification : Ensure the compound is free of synthesis byproducts (e.g., unreacted intermediates) that may interfere with bioactivity .
- Orthogonal assays : Combine enzymatic inhibition assays (e.g., kinase activity) with cell-based viability assays (e.g., MTT) to cross-validate results .
- Dose-response profiling : Establish EC50/IC50 values across multiple concentrations to identify assay-specific sensitivities .
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?
- Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 3-chlorophenyl) to assess impact on target binding .
- Molecular docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinase ATP-binding pockets) .
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for receptors/enzymes .
- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors (e.g., carboxamide groups) using X-ray crystallography or NMR .
Q. How should researchers design in vitro experiments to evaluate its mechanism of action?
- Target identification : Perform kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify primary targets .
- Pathway analysis : Use Western blotting to monitor downstream signaling markers (e.g., phosphorylated ERK or Akt) in treated vs. control cells .
- Cytotoxicity assays : Compare effects on cancer (e.g., MCF-7) vs. normal (e.g., HEK293) cell lines to assess selectivity .
- Competitive inhibition : Co-treat with known inhibitors (e.g., staurosporine for kinases) to confirm competitive binding .
Methodological Considerations
- Data reproducibility : Use triplicate technical replicates and independent biological repeats to ensure robustness .
- Negative controls : Include solvent-only and scrambled peptide controls in binding/activity assays .
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare group means .
Key Citations
- Synthesis optimization:
- SAR strategies:
- Mechanism studies:
- Analytical validation:
Properties
Molecular Formula |
C22H23FN6O2S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[2-[(5-benzyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C22H23FN6O2S/c23-17-6-8-18(9-7-17)28-10-12-29(13-11-28)22(31)24-15-19(30)25-21-27-26-20(32-21)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,24,31)(H,25,27,30) |
InChI Key |
YMWUSDDHGRLUPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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